molecular formula C32H46N2OP2 B15158056 (2R,4R)-1-Ethylcarbamoyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine CAS No. 679394-63-9

(2R,4R)-1-Ethylcarbamoyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine

Cat. No.: B15158056
CAS No.: 679394-63-9
M. Wt: 536.7 g/mol
InChI Key: HRTJETHXSPKADF-MXBOTTGLSA-N
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Description

(2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-ethylpyrrolidine-1-carboxamide is a chiral phosphine ligand used in enantioselective synthesis. This compound is known for its high yield and enantioselective results, making it a valuable tool in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-ethylpyrrolidine-1-carboxamide involves several stepsThe reaction conditions typically involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the high enantioselective results required for its applications in asymmetric synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-ethylpyrrolidine-1-carboxamide undergoes various types of reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The phosphanyl groups can participate in substitution reactions, often leading to the formation of new chiral centers.

Common Reagents and Conditions

Common reagents used in these reactions include rhodium complexes, which are often employed in asymmetric hydrogenation reactions. The conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, asymmetric hydrogenation using rhodium complexes can yield highly enantioselective products .

Scientific Research Applications

(2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-ethylpyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, aiding in the development of new pharmaceuticals.

    Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-ethylpyrrolidine-1-carboxamide involves its role as a chiral ligand. It coordinates with metal centers, such as rhodium, to form complexes that facilitate enantioselective reactions. The molecular targets include various substrates that undergo transformation in the presence of these metal-ligand complexes .

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-hydroxyproline: Another chiral compound used in asymmetric synthesis.

    (2R,4R)-bis(diphenylphosphinomethyl)dioxolan: A similar chiral ligand used in hydrogenation reactions.

Uniqueness

(2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-ethylpyrrolidine-1-carboxamide is unique due to its high enantioselectivity and yield in asymmetric synthesis. Its ability to form stable complexes with metal centers, such as rhodium, makes it particularly valuable in enantioselective hydrogenation reactions .

Properties

CAS No.

679394-63-9

Molecular Formula

C32H46N2OP2

Molecular Weight

536.7 g/mol

IUPAC Name

(2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-ethylpyrrolidine-1-carboxamide

InChI

InChI=1S/C32H46N2OP2/c1-2-33-32(35)34-24-31(37(29-19-11-5-12-20-29)30-21-13-6-14-22-30)23-26(34)25-36(27-15-7-3-8-16-27)28-17-9-4-10-18-28/h3-4,7-10,15-18,26,29-31H,2,5-6,11-14,19-25H2,1H3,(H,33,35)/t26-,31-/m1/s1

InChI Key

HRTJETHXSPKADF-MXBOTTGLSA-N

Isomeric SMILES

CCNC(=O)N1C[C@@H](C[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5

Canonical SMILES

CCNC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

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